1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea is a compound that features a furan ring, an oxolane ring, and a thiourea moiety
Preparation Methods
The synthesis of 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of furan-2-carbonyl chloride with oxolan-2-ylmethylamine to form an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism by which 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the thiourea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea include:
Furan-2-carbonyl derivatives: Compounds with similar furan ring structures.
Oxolan-2-ylmethyl derivatives: Compounds featuring the oxolane ring.
Thiourea derivatives: Compounds containing the thiourea moiety. What sets this compound apart is the combination of these three functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(oxolan-2-ylmethylcarbamothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-10(9-4-2-6-16-9)13-11(17)12-7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKAUMLDAVDVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.